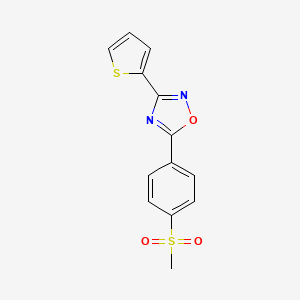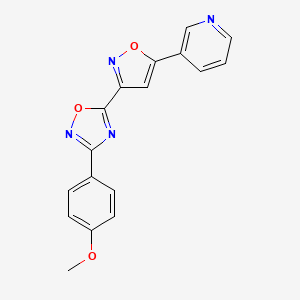![molecular formula C12H14N4O2 B7173879 3-[(5-Cyclohex-3-en-1-yl-1,2,4-oxadiazol-3-yl)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7173879.png)
3-[(5-Cyclohex-3-en-1-yl-1,2,4-oxadiazol-3-yl)methyl]-5-methyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-Cyclohex-3-en-1-yl-1,2,4-oxadiazol-3-yl)methyl]-5-methyl-1,2,4-oxadiazole is a complex organic compound featuring a cyclohexene ring and two oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Cyclohex-3-en-1-yl-1,2,4-oxadiazol-3-yl)methyl]-5-methyl-1,2,4-oxadiazole typically involves the formation of the oxadiazole rings through cyclization reactions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring . The cyclohexene moiety can be introduced through a Diels-Alder reaction involving a diene and a dienophile .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3-[(5-Cyclohex-3-en-1-yl-1,2,4-oxadiazol-3-yl)methyl]-5-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the oxadiazole rings or the cyclohexene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-[(5-Cyclohex-3-en-1-yl-1,2,4-oxadiazol-3-yl)methyl]-5-methyl-1,2,4-oxadiazole has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-[(5-Cyclohex-3-en-1-yl-1,2,4-oxadiazol-3-yl)methyl]-5-methyl-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes . The exact pathways and targets are still under investigation, but the compound’s structure suggests it could modulate various biochemical activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives and cyclohexene-containing molecules, such as:
- 3-[(5-Cyclohex-3-en-1-yl-1,2,4-oxadiazol-3-yl)methyl]-5-methyl-1,2,4-oxadiazole
- 2-Cyclohexen-1-one, 3-(3-hydroxybutyl)-2,4,4-trimethyl-
- (S,E)-4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone
Uniqueness
What sets this compound apart is its dual oxadiazole rings and the presence of a cyclohexene moiety. This combination of structural features imparts unique chemical and physical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[(5-cyclohex-3-en-1-yl-1,2,4-oxadiazol-3-yl)methyl]-5-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-8-13-10(15-17-8)7-11-14-12(18-16-11)9-5-3-2-4-6-9/h2-3,9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPXIIRGVMZEPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CC2=NOC(=N2)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4-difluoro-N-[2-oxo-2-[(2-oxo-1-phenylpyrrolidin-3-yl)amino]ethyl]benzamide](/img/structure/B7173801.png)
![2-Methyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]phthalazin-1-one](/img/structure/B7173816.png)
![N-cyclohexyl-2-[5-[(6-methylpyridin-3-yl)methyl]-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7173828.png)
![N-cyclohexyl-2-[5-[(cyclohexylcarbamoylamino)methyl]-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7173835.png)
![3-Thiophen-3-yl-5-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7173841.png)

![N-cyclohexyl-2-[5-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7173851.png)

![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2,4-oxadiazole](/img/structure/B7173872.png)
![[3-[3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-phenylmethanone](/img/structure/B7173896.png)

![6-[3-(2-Anilino-2-oxoethyl)-1,2,4-oxadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B7173906.png)
![3-(4-Fluoro-3-methylphenyl)-5-[1-(oxan-2-ylmethoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B7173908.png)
![3-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-5-propyl-1,2,4-oxadiazole](/img/structure/B7173914.png)
